1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13ClO3/c1-6(2)10(13)8-4-7(12)5-9(15-3)11(8)14/h4-6,14H,1-3H3 |
InChI Key |
NUBLJKQGWUWYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
A general approach to synthesizing compounds with similar structures involves the use of starting materials such as phenolic compounds, which can be modified through chlorination, methoxylation, and ketone formation reactions. The specific synthesis route for 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one would likely involve a combination of these steps, tailored to introduce the necessary functional groups.
Data Tables
Currently, there are no specific data tables available for the synthesis of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one. However, general synthesis conditions and reagents used for similar compounds can be summarized as follows:
| Synthetic Step | Reagents | Conditions |
|---|---|---|
| Chlorination | Chlorine gas or N-chlorosuccinimide | Room temperature to reflux |
| Methoxylation | Methanol or dimethyl sulfate | Basic conditions, reflux |
| Ketone Formation | Acyl chlorides or Grignard reagents | Anhydrous conditions, reflux |
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: Used in studies to understand its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural and Molecular Properties
Key Observations :
- Hydrogen Bonding : The hydroxyl group in the target compound enables intramolecular H-bonding with the ketone oxygen, stabilizing its conformation . This contrasts with analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one, which lacks H-bonding capability due to the absence of a hydroxyl group .
- Steric and Conformational Differences: The benzofuran derivative introduces a rigid heterocyclic core, reducing rotational freedom compared to the flexible propanone backbone of the target compound.
Comparison with Analog Syntheses :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s hydroxyl and methoxy groups enhance solubility in polar solvents (e.g., ethanol, methanol) compared to non-polar analogs.
- Fluorinated derivatives (e.g., C₁₀H₁₀F₂O) may exhibit lower solubility in aqueous media due to increased hydrophobicity .
Biological Activity
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one, also known by its CAS number 1782616-05-0, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 228.67 g/mol
- Structure : The compound features a chloro-substituted phenolic ring and a ketone functional group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown inhibitory effects against various bacterial strains. The presence of hydroxyl and methoxy groups in the structure enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .
Antioxidant Properties
Research has demonstrated that this compound possesses antioxidant activity, which is critical in mitigating oxidative stress in biological systems. The hydroxyl group contributes to radical scavenging capabilities, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one on various cancer cell lines. The compound exhibited selective cytotoxicity, which is quantified by the IC values (the concentration required to inhibit cell growth by 50%). For example, preliminary findings suggest an IC value in the micromolar range against specific cancer cell lines, indicating potential for therapeutic applications .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : Evidence suggests that 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting that 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one may exhibit comparable activity .
- Cancer Cell Line Testing : In a series of experiments involving breast cancer cell lines, the compound showed promising results in reducing cell viability while sparing normal cells, indicating a favorable selectivity index .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 228.67 g/mol |
| IC (Cancer Cells) | Micromolar range |
| Antimicrobial Activity | Effective against various bacteria |
| Antioxidant Activity | Positive radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
